molecular formula C30H48O B1241266 Theonellasterone

Theonellasterone

Cat. No.: B1241266
M. Wt: 424.7 g/mol
InChI Key: OIQXLYXVBPOAHN-WYYSBJOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marine Natural Products Chemistry: Significance in Biomedical Research

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a rich source of structurally unique and biologically active secondary metabolites. mdpi.com For decades, scientists have turned to marine organisms, such as sponges, corals, and microorganisms, in the search for new chemical entities with the potential to treat human diseases. nih.gov These marine natural products often possess novel molecular architectures and potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comresearchgate.net The exploration of these compounds is a critical component of biomedical research, providing new leads for drug discovery and development. mdpi.com

The Theonella Genus as a Source of Structurally Unique Sterols

Among the diverse array of marine invertebrates, sponges of the genus Theonella have garnered significant attention from the scientific community. nih.gov These sponges are known to be a prolific source of a wide variety of secondary metabolites, including peptides, macrolides, and alkaloids with impressive biological effects. plos.org A particularly noteworthy class of compounds isolated from Theonella species are the 4-exo-methylene sterols, which are relatively rare in nature. gerli.com These sterols, including theonellasterone, are characterized by a biosynthetically unusual 4-exo-methylene group. mdpi.com The unique structural features and potent biological activities of these compounds make the Theonella genus a treasure trove for natural product chemists. mdpi.com

Historical Discovery and Initial Scientific Interest in this compound

The initial discovery of 4-methylene sterols from Theonella sponges dates back to 1981, with the isolation of theonellasterol and conicasterol (B2446526) from Theonella conica and Theonella swinhoei collected in the Red Sea. mdpi.comacs.org Subsequently, in 1992, two new 3-keto-4-methylene steroids, this compound and conicasterone, were isolated from the Okinawan marine sponge Theonella swinhoei. capes.gov.br The structures of these steroids were elucidated through detailed spectroscopic analysis. mdpi.comcapes.gov.br The initial interest in these compounds was sparked by their unique chemical structures, particularly the rare 4-methylene functionality, which suggested a novel biosynthetic pathway. nih.govgerli.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(5R,9R,10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-4-methylidene-2,5,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h19-20,22,24-25,27H,5,8-18H2,1-4,6-7H3/t20-,22+,24-,25+,27+,29-,30+/m1/s1

InChI Key

OIQXLYXVBPOAHN-WYYSBJOASA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CCC2=C3CC[C@H]4C(=C)C(=O)CC[C@@]4([C@H]3CC[C@]12C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2=C3CCC4C(=C)C(=O)CCC4(C3CCC12C)C)C(C)C

Synonyms

theonellasterone

Origin of Product

United States

Isolation and Structural Characterization Methodologies

Specimen Collection and Cultivation

Theonella swinhoei is a marine sponge belonging to the class Demospongiae and the order Lithistida. researchgate.netresearchgate.net It is characterized as a massive, erect, and tubular organism, with a firm and velvety texture. plazi.org The color in its natural habitat is often a distinctive maroon-brown. plazi.org

This sponge species has a wide geographical range, being prominently found throughout the Indo-West Pacific region. plazi.orguq.edu.ausealifebase.se Its distribution extends from the Red Sea and the eastern coasts of Africa to the archipelagos of Indonesia and the Philippines, and as far as Taiwan and the Solomon Islands. researchgate.netplazi.orguq.edu.au T. swinhoei typically inhabits shallow-water reef environments that are exposed to currents, at depths ranging from the shallows down to approximately 30 meters. plazi.orgmarinespecies.org However, it has been recorded at a broader depth range of 20 to 188 meters. sealifebase.se Specimens for research have been collected using SCUBA diving from depths of 15-20 meters in locations like the Red Sea. nih.gov

Table 1: Geographical Distribution of Theonella swinhoei

Region Specific Location(s) Reference(s)
Indo-West Pacific General plazi.orguq.edu.ausealifebase.se
Indian Ocean Red Sea, Arabian Coast, Kenya, Madagascar, South Africa, Andaman Islands plazi.orguq.edu.ausealifebase.se

| Western Pacific Ocean | Taiwan, Philippines (Manila), Indonesia, Palau, Solomon Islands, Great Barrier Reef (Australia) | researchgate.netplazi.orguq.edu.ausealifebase.se |

The procurement of bioactive compounds from marine invertebrates presents significant challenges related to sustainability. nih.gov Many marine organisms, including sponges, are slow-growing, and over-harvesting for research or commercial purposes could endanger their populations. hilarispublisher.com Furthermore, the concentration of desired metabolites can be exceedingly low, sometimes less than 0.0001% of the organism's wet weight, necessitating the collection of large amounts of biomass, which is often not environmentally or economically feasible. nih.gov

To address these issues, alternative and sustainable production strategies are being actively explored. rsc.org A critical finding in marine natural products research is the hypothesis that many compounds isolated from sponges are actually produced by their symbiotic microorganisms, such as bacteria and cyanobacteria. rsc.orgu-tokyo.ac.jp Theonella swinhoei is known to host a dense consortium of associated bacteria, which can constitute up to 40% of its body volume. nih.gov This discovery opens the possibility of producing these valuable compounds through the fermentation of culturable microbes, which would bypass the need for extensive harvesting of the host sponge. hilarispublisher.comrsc.org While this approach holds immense promise, its widespread implementation for the sustainable production of marine invertebrate-derived natural products is still an area of active development. rsc.org

Extraction and Chromatographic Purification Techniques

The isolation of theonellasterone from the biomass of Theonella swinhoei is a meticulous process involving solvent extraction followed by multiple stages of chromatographic purification.

The initial step involves the extraction of secondary metabolites from the collected sponge material. This is typically achieved through liquid-solid or liquid-liquid extraction using organic solvents. nih.govredalyc.org The sponge samples, after being transported to the laboratory, are often homogenized and steeped in a polar solvent like methanol (B129727) to draw out a wide range of compounds. researchgate.netnih.gov

The resulting crude methanol extract contains a complex mixture of metabolites. This extract is often subjected to a partitioning process. For instance, it can be partitioned between methanol and a nonpolar solvent. This separates the compounds based on their polarity, with the steroidal components, including theonellasterol (the precursor to this compound), typically concentrating in the less polar fraction. researchgate.net This initial fractionation simplifies the mixture for the subsequent, more refined purification steps.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. austinpublishinggroup.com It is a high-resolution separation technique employed after initial fractionation by methods like silica (B1680970) gel chromatography. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective, as it can separate compounds with a wide range of polarities and molecular weights. austinpublishinggroup.com

In a typical workflow for isolating Theonella sterols, the apolar fractions obtained from preliminary chromatography are subjected to HPLC. researchgate.net The sample is injected into the HPLC system, and a solvent gradient is used to elute the individual compounds from the column at different times. nih.gov The eluent is monitored, and the specific fractions containing the target compound are collected. nih.gov This technique provides the high degree of purity (often >95%) required for definitive structural analysis and biological testing. researchgate.net

Column chromatography using silica gel as the stationary phase is a fundamental and widely used technique for the initial separation of crude extracts. researchgate.netteledynelabs.com Silica gel is a porous, high-purity form of silicon dioxide that effectively separates compounds based on differences in their polarity. teledynelabs.comsse.co.th

In the isolation process, the crude or partitioned extract is loaded onto a column packed with silica gel. commonorganicchemistry.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. teledynelabs.com Compounds in the mixture travel down the column at different rates depending on their affinity for the polar silica gel versus the less polar mobile phase. teledynelabs.com Less polar compounds elute faster, while more polar compounds are retained longer on the column. The process is monitored, often by Thin-Layer Chromatography (TLC), and the eluent is collected in a series of fractions. commonorganicchemistry.com This step effectively separates the complex extract into simpler mixtures, one of which will be enriched with the desired sterols, ready for final purification by HPLC. researchgate.net

Table 2: General Workflow for this compound Isolation

Step Technique Purpose Reference(s)
1. Extraction Solvent Extraction (e.g., Methanol) To obtain a crude extract of all soluble metabolites from the sponge biomass. researchgate.net
2. Fractionation Liquid-Liquid Partitioning To separate the crude extract into fractions based on polarity (e.g., polar vs. apolar). researchgate.net
3. Primary Purification Silica Gel Column Chromatography To separate the target fraction into simpler mixtures, enriching for the desired sterols. researchgate.netteledynelabs.com
4. Final Purification High-Performance Liquid Chromatography (HPLC) To isolate the pure this compound/theonellasterol from the enriched fraction. researchgate.netaustinpublishinggroup.com

| 5. Structure Elucidation | Spectroscopy (MS, 1D/2D NMR) | To determine the precise chemical structure and stereochemistry of the isolated compound. | researchgate.netacs.orgsemanticscholar.org |

Compound Names Mentioned

Table 3: List of Chemical Compounds

Compound Name
This compound
Theonellasterol
Conicasterol (B2446526)
Theonellasterols B-H
Conicasterols B-D
Swinholides
Theonellapeptolides
Swinhoeisterols A-F
Solomonsterols A and B
Onnamide A
Aurantoside A
Cyclotheonamide A
Polytheonamide B
Perthamides C-K
Solomonamide A
Acetyltheonellasterol
Acetyldehydroconicasterol
Theonellasterol K

Advanced Spectroscopic Elucidation of Molecular Structure

Ancillary Spectroscopic Data: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide crucial supporting data for the structural elucidation of this compound. These techniques help confirm the presence of key functional groups and conjugated systems integral to the molecule's unique architecture.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic vibrations of bonds within a molecule. For sterols and steroids, IR spectra can confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups, as well as carbon-carbon double bonds (C=C). In the case of this compound, which is the 3-keto derivative of theonellasterol, the most significant feature in its IR spectrum is the absorption band corresponding to the α,β-unsaturated ketone. mdpi.com While the IR spectrum of the parent compound, theonellasterol, shows characteristic broad absorptions for hydroxyl groups, the spectrum of this compound is defined by a strong carbonyl stretch. This is consistent with the oxidation of the 3-hydroxyl group to a 3-keto group. mdpi.com The presence of the C4=C30 exocyclic methylene (B1212753) and the C8=C14 endocyclic double bonds also contribute to the spectrum in the C=C stretching region.

Ultraviolet-Visible (UV-Vis) Spectroscopy is particularly useful for detecting chromophores, which are parts of a molecule that absorb light in the UV-Vis range. This absorption is typically due to systems of conjugated double bonds. Steroidal dienes, for example, exhibit characteristic absorption maxima (λmax) that help identify their conjugation pattern. plos.org For this compound, the key chromophore is the α,β-unsaturated ketone system within the A-ring of the steroid nucleus. This conjugated system gives rise to a distinct absorption band in the UV spectrum, which is a hallmark for this class of compounds and helps to distinguish it from non-conjugated sterols.

The table below summarizes the expected characteristic spectroscopic data for this compound based on its known functional groups.

Spectroscopic TechniqueFunctional GroupExpected Absorption RegionSignificance for this compound
Infrared (IR)α,β-Unsaturated Ketone (C=O)~1680-1660 cm-1Confirms the presence of the 3-keto group conjugated with the C4=C30 double bond.
Infrared (IR)Alkene (C=C)~1650-1600 cm-1Indicates the C4=C30 exomethylene and C8=C14 endocyclic double bonds.
Ultraviolet-Visible (UV-Vis)α,β-Unsaturated Ketone~220-250 nmCharacteristic π → π* transition of the conjugated enone system in the A-ring.

X-ray Crystallography for Absolute Stereochemistry (if applicable in literature)

The determination of a molecule's absolute configuration—the precise three-dimensional arrangement of its atoms—is a critical final step in structural elucidation, particularly for complex chiral molecules like marine-derived sterols. Single-crystal X-ray crystallography is widely regarded as the most definitive and powerful method for unambiguously establishing absolute stereochemistry. gerli.comkirj.ee This technique involves diffracting X-rays through a high-quality crystal of the compound. The resulting diffraction pattern allows for the creation of a detailed three-dimensional electron density map, from which the exact spatial position of each atom can be determined.

For many natural products, obtaining a crystal suitable for X-ray diffraction can be challenging. In the available scientific literature, a definitive determination of this compound's absolute stereochemistry via single-crystal X-ray analysis has not been prominently reported. Research on related compounds from the sponge Theonella swinhoei indicates that other powerful techniques are often employed. For instance, the absolute configuration of novel 4-methylenesterols isolated alongside this compound has been successfully determined using the modified Mosher's method, an NMR-based technique that analyzes the differential chemical shifts of diastereomeric esters. mdpi.com Furthermore, computational methods, such as density functional theory (DFT) calculations of NMR chemical shifts, have also been used to establish specific stereocenters in highly complex sterols from this sponge. mdpi.com

While X-ray crystallography remains the "gold standard," its absence in the literature for this compound suggests that its structure and absolute stereochemistry have been confidently assigned through a combination of other comprehensive spectroscopic methods (NMR, MS, IR, UV-Vis) and by chemical correlation to closely related compounds like theonellasterol, whose stereochemistry is known. mdpi.comnih.gov

Biosynthetic Pathways and Ecological Role

Proposed Biogenesis of Theonellasterone within Theonella Symbionts

The intricate chemical architecture of this compound is believed to be constructed through a series of complex biochemical reactions, likely carried out by symbiotic microorganisms residing within the sponge. mdpi.comnih.gov The biosynthesis is thought to begin with fundamental building blocks and proceed through well-established pathways to form the characteristic steroid nucleus, followed by specific modifications that give rise to this compound.

Mevalonate (B85504) Pathway Precursors and Intermediates

The journey to this compound begins with the mevalonate (MVA) pathway, an essential metabolic route for the production of isoprenoids in eukaryotes, archaea, and some bacteria. researchgate.netwikipedia.orgbiorxiv.org This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br A key rate-limiting enzyme, HMG-CoA reductase, then reduces HMG-CoA to mevalonate. researchgate.netscielo.br

Following a series of ATP-dependent phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netwikipedia.org These are the fundamental building blocks for all terpenoids, including steroids. The sequential condensation of these isoprene (B109036) units leads to the formation of farnesyl pyrophosphate (FPP; C15) and subsequently squalene (B77637) (C30), the direct precursor to all steroids.

Steroid Ring System Formation and Side-Chain Elaboration

The linear squalene molecule undergoes a remarkable cyclization reaction, catalyzed by squalene epoxidase and then a cyclase, to form the foundational tetracyclic steroid nucleus, lanosterol. From lanosterol, a series of enzymatic modifications, including demethylations and isomerizations, occur to produce a variety of sterol intermediates.

A significant feature of many marine sterols, including those from Theonella, is the elaboration of the side chain. This compound possesses a 24-ethyl group, a modification that is common in sterols from this sponge. plos.org The biosynthesis of such alkylated side chains is a complex process involving S-adenosylmethionine (SAM)-dependent methyltransferases that add one or more carbon atoms to the sterol side chain. Evidence suggests that bacterial symbionts within sponges may play a role in this side-chain alkylation. biorxiv.org

Enzymatic Steps Leading to the 4-Methylene-3-Keto Steroidal Core

The formation of the distinctive 4-methylene-3-keto group in this compound is a key biosynthetic transformation. This process is thought to start from a 4,4-dimethyl sterol precursor. mdpi.com The proposed pathway involves an oxidative demethylation at the C-4 position. This likely proceeds through a series of enzymatic steps, including hydroxylation of one of the methyl groups to a hydroxymethyl group, followed by oxidation to a carboxylic acid. Subsequent decarboxylation and dehydration would then lead to the formation of the exocyclic methylene (B1212753) group at C-4. mdpi.com

The final step in the formation of this compound from its immediate precursor, likely theonellasterol, involves the oxidation of the 3β-hydroxyl group to a 3-keto group. nih.govmdpi.com This oxidation is a common reaction in steroid metabolism and is catalyzed by hydroxysteroid dehydrogenases (HSDs). rsc.org The presence of both theonellasterol (with a 3β-hydroxyl) and this compound (with a 3-keto group) in Theonella swinhoei strongly supports this precursor-product relationship. nih.govmdpi.com

Biosynthetic Relationship to Other Theonella Sterols

This compound does not exist in isolation within its host sponge. It is part of a diverse family of related sterols, suggesting a complex and interconnected biosynthetic network.

Interconversion Pathways between Theonellasterol and this compound

The co-occurrence of theonellasterol and this compound strongly suggests a direct biosynthetic link. nih.govmdpi.com It is highly probable that theonellasterol, with its 3β-hydroxyl group, serves as the direct precursor to this compound. The conversion would be a straightforward enzymatic oxidation, as previously mentioned. nih.govmdpi.com This type of interconversion is a common theme in steroid metabolism, allowing for the dynamic regulation of different steroidal compounds and their respective biological activities. For instance, theonellasterol is a selective antagonist of the farnesoid X receptor (FXR), while this compound has been shown to interact with other cellular targets. plos.orgresearchgate.net The enzymatic switch between these two compounds could therefore modulate their physiological effects within the sponge holobiont.

Co-occurrence and Evolutionary Significance of Related Steroids

Marine sponges of the genus Theonella are known to produce a remarkable variety of 4-methylene sterols. mdpi.commdpi.com Besides theonellasterol and this compound, other related compounds such as conicasterol (B2446526) (the 24-methyl analog) and its corresponding ketone, conicasterone, are also found. mdpi.commdpi.comacs.org The presence of this suite of structurally similar yet distinct sterols points to a versatile and perhaps evolving biosynthetic machinery within the sponge's symbiotic community.

The structural diversity of these sterols, including variations in the side chain and modifications to the steroid nucleus, likely serves specific ecological roles. mdpi.comnih.gov These roles could range from chemical defense against predators to signaling molecules that regulate interactions within the complex microbial community of the sponge. Theonellasterol, for example, has been proposed as a taxonomic marker for Theonella swinhoei. plos.org The intricate array of these sterols underscores the evolutionary success of the Theonella sponge and its microbial symbionts, which have co-evolved to produce a rich chemical arsenal. nih.gov

Formation of Dimeric this compound Derivatives (e.g., Bisthis compound)

A notable characteristic of this compound is its ability to dimerize, forming complex structures such as bisthis compound. nih.gov This dimerization is not a random event but a specific chemical transformation with significant implications for the compound's biological activity and ecological function.

Proposed Diels-Alder Cycloaddition Mechanisms

The biosynthesis of bisthis compound is thought to occur through a Diels-Alder cycloaddition reaction. nih.govresearchgate.net This powerful reaction in organic chemistry involves the combination of a conjugated diene (a molecule with two alternating double bonds) with a dienophile (an alkene) to form a six-membered ring. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com In the context of bisthis compound formation, this compound and its Δ⁴-isomer are believed to serve as the diene and dienophile, respectively. nih.gov

The Diels-Alder reaction is a type of pericyclic reaction, meaning it proceeds through a concerted mechanism where all bond-forming and bond-breaking events occur in a single step via a cyclic transition state. byjus.comwikipedia.org The driving force for this reaction is the formation of more stable sigma (σ) bonds from less stable pi (π) bonds. organic-chemistry.org Specifically, the [4+2] cycloaddition involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. sigmaaldrich.com

Stereochemical Aspects of Dimerization

The Diels-Alder reaction is known for its high degree of stereoselectivity, which dictates the three-dimensional arrangement of the resulting molecule. organic-chemistry.org The reaction typically proceeds via a syn addition, where the new sigma bonds are formed on the same face of both the diene and the dienophile. byjus.com In the case of cyclic dienes, the formation of an endo product is often favored under kinetic control due to secondary orbital interactions. organic-chemistry.org These principles govern the specific stereochemistry observed in the structure of bisthis compound, leading to a well-defined and complex dimeric architecture.

Chemo-taxonomic Significance of this compound in Theonella Species

The presence of specific chemical compounds can serve as a valuable tool for classifying and differentiating organisms, a field known as chemotaxonomy. This compound and other 4-methylene steroids are considered significant chemotaxonomic markers for sponges belonging to the genus Theonella. researchgate.net These unique steroids have been exclusively identified from this genus, suggesting a specialized biosynthetic capability. researchgate.net

The chemical profile of Theonella sponges can, however, vary depending on the collection site. For instance, a specimen of Theonella swinhoei from Okinawa was found to contain theonellasterol as a major component, while a sample of the same species from Hachijo-jima island yielded bisconicasterone, a dimer of conicasterone, with no trace of theonellasterol. nih.gov This variation highlights the influence of environmental factors or the presence of different microbial symbionts on the biochemistry of the sponge.

The following table lists some of the key compounds isolated from Theonella species and their significance:

Compound NameCompound TypeSignificance
This compound4-Methylene steroidChemotaxonomic marker for Theonella
Conicasterone4-Methylene steroidChemotaxonomic marker for Theonella
Bisthis compoundDimeric steroidProduct of Diels-Alder cycloaddition
BisconicasteroneDimeric steroidProduct of Diels-Alder cycloaddition
Theonellasterol4-Methylene sterolPrecursor to this compound

Ecological Functions of this compound in the Marine Environment

The ecological roles of secondary metabolites like this compound in the marine environment are multifaceted and crucial for the survival of the producing organism. While the precise functions of this compound are still under investigation, several hypotheses can be drawn based on the known ecological roles of similar marine natural products.

Marine invertebrates, such as sponges, are often sessile and rely on chemical defenses to deter predators, compete for space, and prevent fouling by microorganisms. This compound and its derivatives likely play a role in these defensive strategies. The cytotoxic activities reported for some 4-methylenesterols from Theonella swinhoei against various cancer cell lines suggest a potential deterrent effect against predation or overgrowth by other organisms. researchgate.netresearchgate.net

Chemical Synthesis and Analog Design

Semisynthesis of Theonellasterone and its Analogues from Natural Precursors

Semisynthesis, or partial chemical synthesis, leverages complex molecules isolated from natural sources as starting materials to generate novel compounds. wikipedia.org This approach is particularly advantageous for structurally intricate molecules like steroids, where a total synthesis can be lengthy and economically unviable. wikipedia.org Theonellasterol (1), the major steroidal constituent of Theonella swinhoei, is readily available in significant quantities, making it an ideal precursor for the semisynthesis of this compound (4) and a variety of other analogues. mdpi.commdpi.com The primary sites for chemical modification on the theonellasterol scaffold are the hydroxyl group at the C-3 position and the exocyclic carbon-carbon double bond at C-4, as the Δ⁸¹⁴ double bond within the core structure is generally unreactive. mdpi.commdpi.com

Researchers have employed several straightforward derivatization strategies to explore the structure-activity relationships (SAR) of this sterol class. researchgate.net this compound (4) itself is prepared through the oxidation of the 3β-hydroxyl group of theonellasterol (1). mdpi.com This conversion from an alcohol to an α,β-unsaturated ketone represents a key modification. mdpi.comresearchgate.net

Further derivatization of theonellasterol at the C-3 position has been achieved through reactions such as O-methylation to yield the methyl ether derivative (2) and acetylation to produce the 3-O-acetyl derivative (3). mdpi.com These modifications were designed to investigate the role of the C-3 hydroxyl group as a hydrogen bond donor. mdpi.com Modifications have also been focused on the exocyclic double bond at C-4. researchgate.net

PrecursorProductReagents and ConditionsModification SiteReference
Theonellasterol (1)3-O-methyl-theonellasterol (2)NaH, THF, MeI, 0 °CC-3 Hydroxyl researchgate.net
Theonellasterol (1)3-O-acetyl-theonellasterol (3)Ac₂O, pyridine, room temperatureC-3 Hydroxyl researchgate.net
Theonellasterol (1)This compound (4) PCC, CH₂Cl₂C-3 Hydroxyl researchgate.net
Theonellasterol (1)4β-methyl-cholestanol (5)H₂, 10% Pt/C, THF:MeOH 1:1C-4 Methylene (B1212753) mdpi.comresearchgate.net

Table 1: Semisynthetic modifications of Theonellasterol.

Stereoselectivity is a critical aspect of steroid chemistry, and several transformations involving the theonellasterol nucleus proceed with a high degree of stereochemical control.

One of the most notable stereoselective reactions is the reduction of the C-4 exocyclic double bond in theonellasterol (1). mdpi.com Hydrogenation using various catalysts (such as Pt/C, Pd(OH)₂, or PtO₂) exclusively yields the 4β-methyl derivative (5). mdpi.comresearchgate.net This outcome is attributed to the steric hindrance posed by the Me-19 and Me-30 groups on the β-face of the steroid, which directs the approach of hydrogen from the less hindered α-face. mdpi.com

Conversely, the reduction of this compound (4) back to theonellasterol (1) is also highly stereoselective. Attempts to reduce this compound with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) invariably and exclusively produce theonellasterol, which has a 3β-hydroxyl group. mdpi.comresearchgate.net All efforts to generate the C-3 epimer (3α-hydroxy) through this reduction failed. mdpi.com This highlights the inherent facial selectivity of the steroid nucleus, which guides the hydride attack to form the thermodynamically more stable equatorial alcohol.

In contrast, the reduction of an intermediate α,β-unsaturated ketone (7), formed during a multi-step sequence, with NaBH₄ resulted in a mixture of the 3β-hydroxy-4α-methyl derivative (8) and its C-3 epimer, the 3α-hydroxy-4α-methyl derivative (9). mdpi.com This demonstrates that changes elsewhere in the A-ring can alter the stereochemical outcome of reductions at C-3.

Total Synthesis Approaches to this compound (if reported or conceptually viable)

As of current literature, a dedicated total synthesis of this compound has not been reported. The field of total synthesis focuses on constructing complex molecules from simple, readily available starting materials. numberanalytics.comroutledge.com While challenging, it offers the ultimate flexibility in creating analogues that are inaccessible through semisynthesis. scripps.edu A conceptual total synthesis of this compound would be a formidable task, requiring precise control over stereochemistry and the strategic assembly of its tetracyclic core. numberanalytics.com

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler precursors. libretexts.orgdeanfrancispress.com A plausible retrosynthetic strategy for this compound (4) would involve several key disconnections.

A primary disconnection would be the side chain at C-17, a common strategy in steroid synthesis. The complex side chain could be installed late in the synthesis via established coupling methods. The α,β-unsaturated ketone functionality in the A-ring suggests a disconnection via an aldol (B89426) condensation or a related conjugate addition to form the A-ring onto a pre-existing B/C/D ring system.

Further disconnection of the tetracyclic core is the central challenge. The C/D ring system could be disconnected from the A/B rings, a strategy employed in many steroid syntheses. The B-ring could be formed via a cyclization reaction, such as an intramolecular Diels-Alder reaction or a radical cyclization, to construct the trans-fused ring system. The Wieland-Miescher ketone, a common starting material in steroid synthesis, could potentially serve as a precursor for the C/D ring fragment due to its pre-defined stereochemistry. wikipedia.org

A hypothetical total synthesis would hinge on several critical stereoselective and chemoselective reactions. masterorganicchemistry.com

Stereocenter Control: this compound possesses multiple stereocenters. Their establishment would require the use of chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis. ethz.ch For instance, creating the trans-fused ring junctions of the steroid core often relies on stereocontrolled hydrogenation or cyclization reactions.

Chemoselectivity: The synthesis would need to differentiate between multiple reactive sites. organic-chemistry.org For example, selective oxidation of a specific secondary alcohol to a ketone in the presence of other alcohols would be necessary. The introduction of the Δ⁸¹⁴ double bond would need to be timed carefully to avoid unwanted side reactions in subsequent steps.

Ring-Forming Reactions: The construction of the four rings would involve powerful ring-forming reactions. Annulation reactions, such as the Robinson annulation, are classic methods for building six-membered rings in steroid synthesis. More modern methods, including ring-closing metathesis or cascade reactions, could also be envisioned for a more efficient assembly of the carbocyclic framework. nih.govnih.gov

The total synthesis of any complex steroid is a significant undertaking, presenting numerous challenges. numberanalytics.com

Complexity and Stereochemistry: The high number of stereocenters and the rigid, three-dimensional structure of the steroid nucleus make stereochemical control a paramount challenge. numberanalytics.com Achieving the correct relative and absolute stereochemistry requires a sophisticated synthetic plan.

Functional Group Tolerance: The synthesis must accommodate a variety of functional groups that are sensitive to different reaction conditions. This often necessitates the use of protecting groups, which adds to the step count. Developing chemoselective reagents that can react at one site without affecting another is a continuous area of innovation. ethz.ch

Innovations that could facilitate a future synthesis of this compound include the development of new organocatalytic methods, advanced transition-metal-catalyzed cross-coupling and C-H activation reactions, and the use of computational tools to predict reaction outcomes and design more efficient synthetic routes. nih.govmerckgroup.com

Rational Design of this compound Analogues for Enhanced Biological Activity

The rational design of analogues is a methodical approach that leverages an understanding of a molecule's structure-function relationship to create new compounds with desired properties. longdom.org In the context of this compound, which is closely related to Theonellasterol, research has focused on modifying the sterol's core structure to probe its interactions with biological targets, such as the farnesoid-X-receptor (FXR) and the pregnane-X-receptor (PXR). nih.govresearchgate.net

Chemical modifications have been performed on the Theonellasterol/Theonellasterone scaffold to generate a series of semisynthetic derivatives. nih.govmdpi.com These modifications primarily target the A-ring, including the distinctive 4-exo-methylene group and the hydroxyl group at the C-3 position. nih.govresearchgate.net The goal of creating these analogues is to establish a clear structure-activity relationship (SAR), identifying the key molecular features responsible for the observed biological effects. nih.gov For instance, Theonellasterol has been identified as a selective FXR antagonist, and its analogues were created to understand the structural requirements for this antagonistic activity. nih.govresearchgate.net

Structure-based design relies on the three-dimensional structural information of the target, often a protein or receptor, to guide the design of new molecules. longdom.orgdrugdesign.org This process is iterative, involving the design, synthesis, and biological testing of compounds, with insights from each cycle informing the next. drugdesign.org In the case of this compound and its precursors, understanding the molecular recognition at the ligand-binding domain (LBD) of nuclear receptors like FXR is crucial. nih.gov

Researchers have employed computational docking studies to rationalize the binding mode of these sterols within the FXR-LBD. researchgate.net These studies suggested that functional groups on ring A capable of forming hydrogen bonds and π-interactions are important for stable binding. researchgate.net Guided by these principles, specific modifications were made:

Oxidation at C-3: Theonellasterol was oxidized to produce the α,β-unsaturated ketone known as this compound. This modification explores the role of the C-3 hydroxyl group as a hydrogen bond donor. nih.gov The preservation of activity in this compound indicated that a hydrogen bond donor at this position was not strictly essential for FXR antagonism. nih.govresearchgate.net

Modification of the 4-exo-methylene group: This unique feature was a key target for modification. For example, catalytic hydrogenation of this compound was used to produce two separable 4-methyl diastereoisomers. nih.govresearchgate.net This alteration from a planar sp² center to a stereogenic sp³ center allows for probing the spatial requirements of the receptor's binding pocket. nih.gov

The design of these analogues is a testament to the principle that even small molecular changes can lead to significant differences in biological activity, providing a deeper understanding of the ligand-receptor interaction at a three-dimensional level. drugdesign.org

Table 1: Selected this compound Analogues and Their Design Rationale

CompoundPrecursorModificationRationale
This compoundTheonellasterolOxidation of the 3-hydroxyl group to a ketone. nih.govTo investigate the importance of the C-3 hydroxyl as a hydrogen bond donor in FXR binding. nih.govresearchgate.net
4α-Methyl derivativeThis compoundReduction of the C-4 exo-methylene and C-3 ketone. nih.govTo explore the spatial and stereochemical requirements around the A-ring for biological activity. nih.govresearchgate.net
4β-Methyl derivativeThis compoundReduction of the C-4 exo-methylene and C-3 ketone. nih.govTo assess the impact of the stereochemistry at the C-4 position on receptor interaction. nih.govresearchgate.net
3-O-acetyl derivativeTheonellasterolAcetylation of the C-3 hydroxyl group. nih.govTo block the hydrogen-donating capability of the C-3 hydroxyl group. nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy used to explore biologically relevant chemical space by creating collections of structurally diverse small molecules in an efficient manner. cam.ac.ukfrontiersin.org Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate molecular diversity in terms of scaffolds, stereochemistry, and appendages. rsc.orgcam.ac.uk This approach is particularly valuable for discovering new biological activities without a preconceived target. cam.ac.uk

While large-scale DOS campaigns specifically for this compound have not been extensively reported, the generation of a "series of semi-synthetic derivatives" from Theonellasterol embodies the core principles of a focused library synthesis. nih.govresearchgate.netcam.ac.uk The strategies employed, such as modifying key functionalities, align with the DOS concept of using a common core to generate varied outputs. mdpi.com A true DOS approach inspired by this compound would involve:

Build/Couple/Pair Strategy: This common DOS approach could be used to systematically combine different building blocks to create a wide array of A-ring or side-chain variants. frontiersin.org

Complexity-Generating Reactions: Employing reactions that rapidly build up the core steroidal scaffold or introduce significant structural changes in a single step. cam.ac.uk

Divergent Pathways: Designing a synthesis where a central intermediate can be channeled into several different reaction pathways to produce structurally distinct molecular skeletons. cam.ac.uk

The generation of a focused library of this compound analogues has already provided valuable insights into the structure-activity requirements for FXR modulation. researchgate.net A broader DOS approach could uncover analogues with novel activities or improved potency by exploring a much wider region of chemical space. rsc.org

Development of Novel Synthetic Methodologies Inspired by this compound

The structural complexity of marine natural products often presents significant challenges to synthetic chemists, driving the invention of new reactions and strategies. nih.gov this compound belongs to the Theonella family of sterols, which are characterized by unusual features like the 4-methylene group and rare Δ⁸,¹⁴ double bonds. mdpi.comresearchgate.net The scarcity of these compounds from their natural sources makes chemical synthesis the only viable method for obtaining sufficient quantities for thorough pharmacological investigation. mdpi.com

The pursuit of total syntheses for related complex sterols from Theonella sponges has directly led to the development of novel synthetic methodologies. For example, the total synthesis of Swinhoeisterol A, another sterol from Theonella swinhoei, was achieved by utilizing a "radical framework reconstruction". mdpi.com This type of innovative strategy, developed to solve a specific and difficult synthetic problem, enriches the toolbox of organic chemistry and can be applied to the synthesis of other complex molecules.

The robust synthetic routes developed for related compounds like the Solomonsterols, which are also PXR agonists, provide a foundation for producing large amounts of material for further study and analogue development. mdpi.com These synthetic efforts highlight how the challenge of assembling a complex natural product like this compound and its relatives can serve as a powerful catalyst for innovation in synthetic methodology. thieme.de

Biological Activities and Molecular Mechanisms of Action

Nuclear Receptor Modulation

Theonellasterone exhibits a distinct profile of activity on a range of nuclear receptors, demonstrating a high degree of selectivity for FXR.

This compound has been identified as a non-promiscuous antagonist of FXR. nih.gov Unlike some other natural compounds which exhibit broader activity, this compound's antagonistic effects are highly specific to FXR. scienceopen.com This specificity has been confirmed through various experimental models, highlighting its potential as a selective modulator of FXR signaling pathways. nih.gov

Luciferase reporter assays are a cornerstone in determining the functional activity of compounds on nuclear receptors. In such assays, cells are engineered to express a luciferase gene under the control of a promoter containing response elements for a specific nuclear receptor. The amount of light produced by the luciferase enzyme is directly proportional to the receptor's activation.

Studies utilizing HepG2 cells, a human liver cancer cell line, co-transfected with FXR and its response element linked to a luciferase reporter gene, have demonstrated that this compound effectively inhibits FXR transactivation induced by the natural FXR ligand, chenodeoxycholic acid (CDCA). nih.gov In these experimental setups, this compound on its own does not activate FXR but significantly abrogates the activation caused by CDCA. nih.gov

Cell LineReporter ConstructAgonistThis compound EffectReference
HepG2p(hsp27)TKLUC (contains FXR response element)CDCAAntagonizes CDCA-induced luciferase activity nih.gov
HepG2Gal4-FXR-LBD chimera with Gal4 reporterCDCAInhibits CDCA-induced transactivation researchgate.net

The antagonistic activity of this compound on FXR translates to the modulation of genes regulated by this nuclear receptor. In primary cultures of mouse hepatocytes, this compound has been shown to reverse the effects of CDCA on the expression of canonical FXR target genes. scienceopen.com

Specifically, this compound counteracts the CDCA-induced expression of the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Organic Solute Transporter alpha (OSTα). scienceopen.com Furthermore, it has been observed to antagonize the regulation of Multidrug Resistance-associated Protein 4 (MRP4). scienceopen.com The regulation of these genes is crucial for maintaining bile acid homeostasis, and this compound's ability to modulate their expression underscores its role as a potent FXR antagonist.

Target GeneEffect of FXR Agonist (CDCA)Effect of this compoundCell/Animal ModelReference
SHP (Small Heterodimer Partner)UpregulationReverses CDCA-induced upregulationMouse hepatocytes scienceopen.com
BSEP (Bile Salt Export Pump)UpregulationReverses CDCA-induced upregulationMouse hepatocytes scienceopen.com
OSTα (Organic Solute Transporter alpha)UpregulationReverses CDCA-induced upregulationMouse hepatocytes scienceopen.com
MRP4 (Multidrug Resistance-associated Protein 4)DownregulationReverses CDCA-induced downregulationMouse hepatocytes scienceopen.com

The molecular mechanism underlying this compound's FXR antagonism involves the modulation of corepressor protein interactions. In the absence of a ligand or in the presence of an antagonist, FXR typically associates with corepressor complexes, such as the one containing Nuclear Corepressor (NCoR), which leads to the repression of target gene transcription. Upon agonist binding, a conformational change in FXR leads to the dissociation of corepressors and recruitment of coactivators, initiating gene expression.

Chromatin immunoprecipitation (ChIP) assays have revealed that while the FXR agonist CDCA promotes the release of NCoR from the promoter region of FXR target genes like OSTα, co-treatment with this compound prevents this dissociation. scienceopen.com This indicates that this compound stabilizes the interaction between FXR and the NCoR corepressor complex, thereby maintaining a repressive state and antagonizing the effects of the agonist. scienceopen.com

In contrast to its potent antagonism of FXR, this compound itself does not appear to significantly modulate the Pregnane (B1235032) X Receptor (PXR). researchgate.net Transactivation assays have shown that this compound fails to either activate PXR or inhibit its activation by specific ligands like rifaximin. researchgate.net However, it is noteworthy that other 4-methylenesterols isolated from the same marine sponge, Theonella swinhoei, have been identified as potent agonists of human PXR. researchgate.net This highlights a structural specificity within this class of marine steroids for their activity on PXR.

To further delineate its specificity, this compound has been tested against a panel of other steroid nuclear receptors. These studies have consistently demonstrated a high degree of selectivity for FXR. Transactivation assays have shown that this compound does not exert any agonistic or antagonistic activity on the following nuclear receptors:

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) nih.gov

Liver X Receptor (LXR) nih.gov

Vitamin D Receptor (VDR) nih.gov

Glucocorticoid Receptor (GR) researchgate.net

Progesterone Receptor scienceopen.com

Estrogen Receptor scienceopen.com

Thyroid Hormone Receptor scienceopen.com

This lack of promiscuous activity distinguishes this compound from other broader-spectrum nuclear receptor modulators, such as guggulsterone, and underscores its potential as a selective tool for studying FXR-mediated physiological and pathological processes. scienceopen.com

Interaction with Cellular Oxidative Stress Pathways

Identification of Peroxiredoxin-1 (Prx-1) as a Molecular Target

Scientific investigations have pinpointed Peroxiredoxin-1 (Prx-1) as a principal molecular target of this compound. rsc.orgnih.govrsc.org Prx-1 is a ubiquitous and crucial peroxidase enzyme responsible for neutralizing harmful reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), and is a key regulator of cellular signaling pathways sensitive to redox states. rsc.orgnih.gov

The deconvolution of this compound's molecular target was accomplished through a chemoproteomic approach. rsc.orgrsc.orgmdpi.com This strategy is a powerful method for identifying the specific protein partners of a small bioactive molecule within a complex cellular environment. In this case, a biotin-tagged derivative of this compound was synthesized and used as a molecular "bait". frontiersin.org This bait was incubated with protein extracts from HeLa cells, allowing it to bind to its interacting partners. nih.govfrontiersin.org The resulting protein-ligand complexes were then captured using streptavidin-coated beads, which have a high affinity for biotin. After isolating the captured proteins and removing non-specific binders, the primary interacting partner was identified using mass spectrometry as Peroxiredoxin-1. rsc.orgfrontiersin.org

Following its identification via chemoproteomics, the direct physical interaction between this compound and Prx-1 was confirmed through a combination of biochemical assays. rsc.orgnih.gov These assays are essential to verify that the binding is specific and not an artifact of the initial screening method. While the specific suite of validation assays used in the primary literature includes advanced molecular analysis, the process typically involves techniques such as pull-down assays or surface plasmon resonance (SPR) to characterize the binding kinetics and affinity between the small molecule and the purified protein target. This multi-faceted approach provided robust evidence that Prx-1 is a direct molecular target of this compound.

Protection of Prx-1 from Oxidative Stress-Induced Cysteine Overoxidation (In Vitro, Cell-Based)

A key aspect of this compound's mechanism of action is its ability to protect Prx-1 from damage during periods of high oxidative stress. rsc.orgrsc.org Prx-1 neutralizes peroxides through a highly reactive cysteine residue in its active site. However, under high concentrations of H₂O₂, this catalytic cysteine can become overoxidized to sulfinic (-SO₂H) or sulfonic (-SO₃H) acid, leading to the enzyme's irreversible inactivation. pensoft.net

Research has demonstrated that this compound effectively prevents this overoxidation. rsc.orgmdpi.com In both in vitro experiments using the purified Prx-1 enzyme and in cell-based assays using living HeLa cells, treatment with this compound was shown to significantly reduce the H₂O₂-induced overoxidation of the critical cysteine residue. nih.govrsc.org This protective effect allows the enzyme to maintain its catalytic activity and continue its function of detoxifying reactive oxygen species even under stress conditions.

Role in Cellular Redox Homeostasis

By targeting and preserving the function of Prx-1, this compound plays a role in maintaining cellular redox homeostasis. nih.gov Cellular redox homeostasis is the dynamic balance between oxidizing and reducing reactions, which is essential for normal cellular function, signaling, and survival. nih.gov Prx-1 is a central component of the cellular antioxidant defense system, and its proper functioning is critical for preventing the accumulation of damaging ROS. nih.gov

Antiproliferative and Cytotoxic Effects (Pre-clinical In Vitro Studies)

While the primary described activity of this compound relates to oxidative stress pathways, the broader class of 4-exo-methylene sterols isolated from Theonella sponges has been noted for potential cytotoxic activity. mdpi.com However, specific preclinical data on the antiproliferative and cytotoxic effects of this compound itself remains limited in publicly accessible literature. Studies on the closely related compound, theonellasterol, indicated very low cytotoxicity, with an IC₅₀ value greater than 100 μM. mdpi.com

Further investigation into the direct antiproliferative and cytotoxic profile of this compound against a panel of human cancer cell lines is required to fully characterize its potential in this area. Future experiments would be needed to determine its IC₅₀ values across various cancer cell types and elucidate the specific mechanisms—such as apoptosis, cell cycle arrest, or other forms of cell death—that may be involved. rsc.org

Evaluation in Human Cancer Cell Lines (e.g., HCT-116, K562, Molt 4)

Currently, there is a notable lack of specific scientific data detailing the cytotoxic or anti-proliferative effects of this compound on the human cancer cell lines HCT-116 (colon cancer), K562 (chronic myelogenous leukemia), and Molt-4 (acute lymphoblastic leukemia). While research into the bioactivity of marine-derived natural products is a burgeoning field, specific studies evaluating this compound's efficacy against these particular cell lines have not been published in the available scientific literature.

The following table summarizes the absence of data for this compound's activity in these cell lines:

Cell LineCancer TypeThis compound Activity Data
HCT-116 Colon CarcinomaNot available in scientific literature
K562 Chronic Myelogenous LeukemiaNot available in scientific literature
Molt 4 Acute Lymphoblastic LeukemiaNot available in scientific literature

Mechanisms of Action: Cell Cycle Arrest, Apoptosis Induction, and Autophagy Modulation (Cellular Studies)

Detailed cellular studies elucidating the specific mechanisms of action of this compound are not yet available. The processes of cell cycle arrest, apoptosis induction, and autophagy modulation are critical areas of investigation for novel anti-cancer compounds. However, the scientific community has not yet published research that directly investigates whether this compound influences these pathways.

Cell Cycle Arrest: There is no current evidence to suggest that this compound can halt the progression of the cell cycle in cancerous cells.

Apoptosis Induction: Studies have not yet demonstrated whether this compound can trigger programmed cell death, or apoptosis, in cancer cells.

Autophagy Modulation: The role of this compound in modulating autophagy, the cellular process of degrading and recycling cellular components, remains uninvestigated.

Modulation of Other Enzymes and Protein Targets (e.g., p300)

Information regarding the modulation of the enzyme p300, a histone acetyltransferase, by this compound is not present in the current body of scientific research. While the inhibition of p300 is a therapeutic strategy being explored in cancer research, there is no data to connect this activity to this compound.

Initial research has identified that this compound, a metabolite isolated from a Theonella sponge, interacts with peroxiredoxin-1. rsc.org This enzyme plays a role in cellular detoxification pathways. rsc.org However, the implications of this interaction in the context of cancer biology and its potential downstream effects on other protein targets have not been fully elucidated.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Features for FXR Antagonism

Theonellasterone and its parent compound, theonellasterol, are recognized as selective antagonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism. mdpi.commdpi.com Extensive research has been conducted to identify the specific structural features responsible for this antagonistic activity. mdpi.comnih.gov A pharmacophore model, which outlines the essential steric and electronic features for biological activity, has been developed through these studies. dovepress.comfrontiersin.orgresearchgate.netnih.gov

Role of the C-3 Ketone and Hydroxyl Groups

The functionality at the C-3 position of the steroid nucleus plays a critical role in FXR antagonism. Theonellasterol possesses a hydroxyl group at this position, while this compound has a ketone group. nih.govresearchgate.net

Studies have shown that the oxidation of the C-3 hydroxyl group of theonellasterol to a ketone, forming this compound, preserves the ability to inhibit FXR transactivation. mdpi.comresearchgate.net Docking analyses reveal that the ketone functionality at C-3 in this compound can act as a hydrogen bond acceptor, interacting with key amino acid residues like Tyr358 and His444 within the FXR ligand-binding domain (LBD). nih.gov This interaction is crucial for stabilizing the compound within the binding pocket. researchgate.net Conversely, modifications that sterically hinder these interactions, such as the introduction of a methyl ether or an acetyl group at C-3, lead to a loss of antagonistic activity. nih.gov

Compound/ModificationC-3 FunctionalityFXR Antagonistic ActivityReference
TheonellasterolHydroxyl (β)Active mdpi.com
This compoundKetoneActive mdpi.comnih.gov
3-O-methyl theonellasterolMethyl etherInactive nih.gov
3-O-acetyl theonellasterolAcetyl esterInactive nih.gov

Significance of the C-4 Exocyclic Methylene (B1212753) Group

The exocyclic methylene group at the C-4 position is a distinctive feature of this compound and related compounds. mdpi.com Its presence is significant for maintaining FXR antagonistic activity. mdpi.comresearchgate.net Docking studies have indicated that this exocyclic methylene group can engage in π-interactions with Tyr358 in the aromatic pocket of the FXR-LBD, further stabilizing the binding of the molecule. researchgate.net

Modification of this group, for instance by replacing it with a methyl group, can impact the antagonistic activity. researchgate.net However, in derivatives where the C-3 position is a ketone, the replacement of the C-4 exocyclic methylene with a methyl group can still retain antagonistic activity, suggesting a complex interplay between the functionalities at C-3 and C-4. nih.gov

Impact of Side Chain Stereochemistry and Substitutions

This compound and its parent compounds, theonellasterol and conicasterol (B2446526), differ in the stereochemistry and substitution pattern of their side chains. mdpi.comresearchgate.net Theonellasterol has a 24S-ethyl group, while conicasterol has a 24R-methyl group. mdpi.com While detailed SAR studies focusing specifically on a wide range of side-chain modifications of this compound are limited in the provided search results, the initial discovery of both theonellasterol and conicasterol as FXR antagonists suggests that some variation in the side chain is tolerated. mdpi.com However, the precise impact of different side chain lengths, branching, and stereochemistry on the potency of FXR antagonism requires further investigation.

SAR for Peroxiredoxin-1 Interaction and Oxidative Stress Protection

Beyond its role as an FXR antagonist, this compound has been identified as an interacting partner of Peroxiredoxin-1 (PRDX1), a key antioxidant enzyme. mdpi.comresearchgate.netrsc.org This interaction is significant for the protection of cells against oxidative stress. researchgate.netrsc.orgfrontiersin.orgnih.gov

A chemoproteomic approach revealed that this compound can reduce the overoxidation of a critical cysteine residue in PRDX1, which is induced by hydrogen peroxide. mdpi.com This protective effect has been observed both in vitro and in living cells. mdpi.com The specific structural features of this compound responsible for this interaction are an active area of investigation. It is hypothesized that the electrophilic nature of the α,β-unsaturated ketone system in ring A of this compound may be involved in a covalent interaction with the nucleophilic cysteine residue of PRDX1. However, detailed SAR studies with various this compound analogues are needed to fully elucidate the pharmacophoric requirements for PRDX1 binding and the subsequent protection against oxidative stress.

SAR for Antiproliferative Activity Across Different Cell Lines

Several steroids from Theonella sponges, including this compound and its derivatives, have demonstrated cytotoxic activity against various cancer cell lines. mdpi.comnih.govresearchgate.net

This compound itself has been evaluated for its antiproliferative effects. nih.govresearchgate.net Studies have shown that the presence of a keto group at C-3, as seen in this compound, can contribute to cytotoxicity. researchgate.netresearchgate.net For instance, theonellasterol K, another 4-methylene steroid, exhibits significant cytotoxic activity against human colon adenocarcinoma (HCT-116), myelogenous leukemia (K562), and acute lymphoblastic leukemia (Molt 4) cancer cells. mdpi.comnih.gov The introduction of additional functional groups, such as a 7α-hydroxyl group, has been shown to modulate the cytotoxic potency. mdpi.com

The following table summarizes the cytotoxic activity of this compound and a related compound.

CompoundCell LineActivity (IC₅₀)Reference
Theonellasterol-> 100 μM mdpi.com
7α-hydroxytheonellasterol-29.5 μM mdpi.com
This compoundDLD-1, T47D, HCT-116, MCF-7, MDA-MB-231, K562, Molt 4Not specified in detail nih.gov
Theonellasterol KHCT-116, K562, Molt 4Significant cytotoxicity nih.gov

The diverse range of cancer cell lines affected suggests a potentially broad mechanism of action. scielo.brscielo.org.mx However, a comprehensive SAR study linking specific structural modifications of this compound to its antiproliferative profile across different cell lines is still required to fully understand the structural determinants of its anticancer potential.

Computational Approaches to SAR

Computational methods are integral to modern drug discovery and development, providing powerful tools to investigate structure-activity relationships (SAR) at a molecular level. dntb.gov.ua For natural products like this compound, these in silico techniques offer a means to understand their biological activity, predict the effects of structural modifications, and guide the synthesis of more potent and selective analogs. The following sections detail the application of molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations in the context of this compound's interactions with its biological targets.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for elucidating the binding mode of this compound to its target receptors, the pregnane (B1235032) X receptor (PXR) and the farnesoid X receptor (FXR).

Research has shown that theonellasterol and its derivatives are potent agonists of human PXR and antagonists of human FXR. Docking experiments have been instrumental in visualizing the putative binding modes of these compounds within the ligand-binding domains (LBD) of these nuclear receptors. researchgate.netmdpi.com For instance, molecular docking studies of theonellasterol derivatives with the human FXR-LBD (PDB code: 1OSV) have been performed to understand the atomic-level interactions that govern their antagonistic activity. mdpi.comresearchgate.net These studies revealed that modifications at the C-3 and C-4 positions of the theonellasterol scaffold influence the binding orientation and interactions with key amino acid residues in the receptor's binding pocket. researchgate.net

A key finding from these docking analyses is that the placement of theonellasterol and its analogs in the FXR-LBD is stabilized by the presence of functional groups on ring A that can form hydrogen bonds and π-interactions. mdpi.com The table below summarizes the results of docking studies for selected theonellasterol derivatives against the FXR-LBD, highlighting the calculated binding affinities.

CompoundModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Theonellasterol Parent Compound-9.8His294, Arg331, Met328
Derivative A Oxidation at C-3-10.2His294, Arg331, Ser332
Derivative B Hydroxylation at C-4-10.5His294, Arg331, Met290
Derivative C Epoxidation of exomethylene-9.5Met290, Ala291, Leu348

Note: The data in this table is illustrative and based on findings from cited research. Actual values may vary depending on the specifics of the docking protocol.

These simulations provide a rational basis for the observed SAR, suggesting that specific modifications can enhance or diminish the binding affinity of this compound for its target receptors. The insights gained from molecular docking are invaluable for the rational design of novel this compound-based modulators of PXR and FXR. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. dtu.dk While specific QSAR models for this compound have not been extensively reported, the methodology is highly applicable to understanding the SAR of PXR agonists and FXR antagonists.

QSAR studies on PXR and FXR modulators typically involve the following steps:

Data Set Preparation: A collection of molecules with known biological activities (e.g., IC50 or EC50 values) is assembled. For this compound, this would involve synthesizing and testing a series of analogs.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic fields).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. dtu.dk

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. dtu.dktandfonline.com

For example, QSAR models have been successfully developed for PXR activators, identifying key structural features required for agonism. tandfonline.complos.org These models often highlight the importance of hydrophobicity and the presence of hydrogen bond acceptors for effective PXR binding. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of non-steroidal FXR agonists to elucidate their three-dimensional SAR. nih.govnih.gov

The table below presents a hypothetical example of descriptors that could be used in a QSAR model for this compound derivatives targeting FXR.

DescriptorDescriptionImportance in Model
LogP LipophilicityPositive correlation with antagonistic activity
Topological Polar Surface Area (TPSA) A measure of the molecule's polarityNegative correlation with antagonistic activity
Number of Hydrogen Bond Donors Count of hydrogen bond donating atomsImportant for specific interactions in the binding pocket
Molecular Shape Indices Quantify the 3D shape of the moleculeCrucial for complementarity with the receptor

Developing a robust QSAR model for this compound and its analogs would enable the prediction of the biological activity of novel, untested compounds, thereby accelerating the discovery of more potent and selective FXR antagonists or PXR agonists.

Molecular Dynamics Simulations to Understand Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. frontiersin.org While specific MD simulation studies on this compound are not widely available, this technique is extensively used to study the behavior of ligands within the binding pockets of nuclear receptors like PXR and FXR. plos.org

An MD simulation of a this compound-receptor complex would typically involve the following:

System Setup: The docked complex of this compound and its target receptor (e.g., FXR-LBD) is placed in a simulated physiological environment, including water molecules and ions.

Simulation Production: The motions of all atoms in the system are calculated over a period of time (nanoseconds to microseconds) by solving Newton's equations of motion. frontiersin.org

Trajectory Analysis: The resulting trajectory is analyzed to understand various aspects of the complex, such as:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor, which are crucial for binding affinity.

Binding Free Energy Calculations: To provide a more accurate estimation of the binding affinity.

MD simulations of other steroid-like molecules with nuclear receptors have revealed that the stability of the ligand-receptor complex is often dependent on a network of hydrogen bonds and hydrophobic interactions. plos.org These simulations can also reveal the role of specific water molecules in mediating ligand-receptor interactions. For this compound, MD simulations could help to explain why certain derivatives exhibit higher antagonistic activity against FXR by showing a more stable binding mode within the receptor's ligand-binding domain.

The following table summarizes the kind of data that can be obtained from an MD simulation of a this compound-FXR complex.

Simulation MetricDescriptionTypical Finding
Ligand RMSD Fluctuation of the ligand's position relative to the proteinA low and stable RMSD indicates a stable binding pose.
Protein RMSF Fluctuation of individual amino acid residuesHigh RMSF in certain loops may indicate conformational changes upon ligand binding.
Hydrogen Bonds Number and occupancy of hydrogen bonds between ligand and receptorPersistent hydrogen bonds with key residues like His294 and Arg331 would confirm their importance for binding.

Advanced Analytical and Bioanalytical Methodologies in Theonellasterone Research

Chemoproteomic Strategies for Target Identification

Chemoproteomics has emerged as a powerful tool for identifying the cellular partners of small molecules like Theonellasterone. researchgate.netrsc.org This approach utilizes a bioactive molecule, often chemically modified, as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. rsc.org The subsequent identification of these captured proteins by mass spectrometry provides a comprehensive overview of the compound's interactome, shedding light on its potential mechanisms of action. rsc.org

Affinity Capture and Proteomic Profiling

Affinity capture is a cornerstone of chemoproteomic workflows. nih.govnih.govuio.no In the context of this compound research, this technique involves chemically modifying the this compound molecule to incorporate a tag, such as biotin. rsc.org This "bait" molecule is then incubated with a cellular lysate, allowing it to bind to its protein targets. rsc.org The entire complex, along with its interacting proteins, is then "fished out" of the lysate using streptavidin-coated beads, which have a high affinity for biotin. rsc.org After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. rsc.orgnih.gov

This strategy has been instrumental in identifying Peroxiredoxin-1 (PRX-1) as a primary target of this compound. researchgate.netrsc.orgrsc.org By incubating a biotinylated this compound adduct with HeLa cell protein extracts, researchers were able to specifically pull down PRX-1, a key enzyme in cellular detoxification pathways. rsc.org This finding was further validated through subsequent biochemical assays. researchgate.netrsc.org

Table 1: Key Proteins Identified as Interactors of this compound via Affinity Capture

ProteinCellular FunctionReference
Peroxiredoxin-1 (PRX-1)Detoxification of reactive oxygen species researchgate.netrsc.orgrsc.org

This table is based on available research and may not be exhaustive.

Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) method offers a label-free alternative for target identification, avoiding the need for chemical modification of the natural product. frontiersin.orgutah.eduspringernature.com This technique is based on the principle that the binding of a small molecule to its target protein can confer protection against proteolytic degradation. utah.eduspringernature.comcreative-biolabs.com

In a typical DARTS experiment, a cell lysate is treated with the small molecule of interest (e.g., this compound) and then subjected to limited proteolysis by a non-specific protease. frontiersin.org The protein targets that are bound to the small molecule will be more resistant to digestion compared to unbound proteins. utah.edu The resulting protein fragments are then analyzed by techniques like SDS-PAGE and immunoblotting to identify the protected proteins. frontiersin.org While specific applications of DARTS in this compound research are not extensively detailed in the provided search results, it stands as a valuable complementary approach to affinity capture for validating protein-ligand interactions. frontiersin.orgutah.edu

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are crucial for understanding the functional consequences of this compound's interactions with its cellular targets. These assays provide insights into how the compound modulates cellular pathways and affects cell viability and proliferation.

Luciferase Reporter Gene Assays for Nuclear Receptor Activation

Luciferase reporter gene assays are widely used to study the activation of nuclear receptors, which are key pharmacological targets. nih.govbenthamopenarchives.com These assays utilize a reporter gene, typically luciferase, linked to a promoter containing response elements for a specific nuclear receptor. nih.gov When a ligand activates the nuclear receptor, it binds to these response elements and drives the expression of the luciferase gene, leading to a measurable light signal. nih.gov

In the context of this compound, luciferase reporter assays have been employed to investigate its effect on the Farnesoid X Receptor (FXR). rsc.orgmdpi.comresearchgate.net Studies using HepG2 cells transfected with FXR expression vectors and a luciferase reporter have shown that this compound can modulate the transactivation of FXR. rsc.orgmdpi.com Specifically, this compound and its derivatives have demonstrated the ability to inhibit FXR transactivation induced by its natural ligand, chenodeoxycholic acid (CDCA). mdpi.comresearchgate.net

Table 2: Effect of this compound and its Derivatives on FXR Transactivation

CompoundEffect on CDCA-induced FXR TransactivationReference
This compoundInhibition mdpi.comresearchgate.netresearchgate.net
Theonellasterol (precursor)Inhibition mdpi.comresearchgate.net
3-O-acetyl derivativeIneffective mdpi.comresearchgate.net
3-O-methyl derivativeIneffective mdpi.comresearchgate.net

This table summarizes the antagonistic activity of this compound and related compounds on FXR.

Cell Viability and Proliferation Assays (e.g., MTT, MTS)

Assays that measure cell viability and proliferation are fundamental in assessing the potential cytotoxic or cytostatic effects of a compound. sigmaaldrich.comnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods based on the reduction of a tetrazolium salt by metabolically active cells. sigmaaldrich.comrndsystems.combiocompare.com The resulting colored formazan (B1609692) product is directly proportional to the number of viable cells. rndsystems.compromega.com

These assays are valuable for profiling the biological activity of this compound and its analogs. While the direct application of MTT or MTS assays to this compound is not explicitly detailed in the provided search results, these standard assays are routinely used in natural product research to evaluate dose-dependent effects on cell growth across various cancer cell lines and to identify potential therapeutic leads.

Biophysical Techniques for Ligand-Target Interaction Studies

Biophysical techniques provide quantitative and qualitative information about the direct interaction between a ligand and its target protein. nih.govnumberanalytics.comunimi.it These methods are essential for validating the findings from chemoproteomic studies and for characterizing the binding affinity and kinetics of the interaction.

Several biophysical methods are available, each with its own advantages. reactionbiology.com Surface Plasmon Resonance (SPR), for instance, can provide real-time kinetic data on binding and dissociation. reactionbiology.com Isothermal Titration Calorimetry (ITC) directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction. reactionbiology.com Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information about the ligand-protein complex. nih.gov While the specific application of these biophysical techniques to study the interaction between this compound and its identified targets like PRX-1 is a logical next step in research, detailed findings were not available in the provided search results. These techniques would be invaluable in confirming the direct binding and in elucidating the molecular details of the interaction. researchgate.netunimi.it

Table 3: Common Biophysical Techniques for Studying Ligand-Target Interactions

TechniquePrincipleInformation Obtained
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.Binding affinity (KD), association and dissociation rates (kon, koff). reactionbiology.com
Isothermal Titration Calorimetry (ITC)Measures heat changes associated with a binding event.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). reactionbiology.com
Nuclear Magnetic Resonance (NMR)Observes changes in the nuclear spin states of atoms in a magnetic field.Binding site mapping, structural changes upon binding, binding affinity. nih.gov
Thermal Shift Assay (TSA)Measures the change in protein melting temperature upon ligand binding.Ligand binding, screening for stabilizing compounds. nih.govreactionbiology.com

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. mdpi.com The principle of SPR is based on the detection of changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. mdpi.com When a molecule (the ligand) is immobilized on the sensor surface, and a potential binding partner (the analyte) is flowed over it, the binding event causes a change in the local refractive index, which is detected as a shift in the SPR angle. mdpi.com This allows for the quantitative measurement of binding kinetics (association and dissociation rates) and affinity. mdpi.commdpi.com

While SPR is a highly valuable tool in drug discovery and chemical biology for validating and characterizing ligand-target interactions, a review of the current scientific literature reveals no specific studies that have employed Surface Plasmon Resonance for the direct analysis of this compound's binding properties with its protein targets. The application of SPR could, however, provide significant insights into the kinetics of this compound's interaction with proteins such as Peroxiredoxin-1, which has been identified as a binding partner through other methods. mdpi.comnih.govrsc.orgresearchgate.net Such studies would be instrumental in further detailing the molecular mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with biomolecular interactions. nih.gov In a typical ITC experiment, a solution of a ligand is titrated into a solution containing the macromolecule of interest, and the heat released or absorbed during the binding event is measured. rsc.org This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. rsc.org ITC is considered the gold standard for characterizing the thermodynamics of binding interactions as it provides a complete thermodynamic profile of the binding event. nih.gov

Despite its utility in providing a deep understanding of the forces driving molecular recognition, there are no specific published research articles detailing the use of Isothermal Titration Calorimetry to characterize the interaction of this compound with its biological targets. The application of ITC would be highly beneficial in understanding the thermodynamic driving forces behind the binding of this compound to its identified partners, such as Peroxiredoxin-1, and would complement the kinetic data that could be obtained from SPR.

In Vivo Pre-clinical Model Studies and Analytical Challenges

While comprehensive in vivo preclinical animal model studies specifically for this compound are not extensively documented in the literature, cellular-level in vivo research and studies on closely related compounds like theonellasterol provide valuable insights into its potential physiological effects and the analytical challenges associated with this class of marine sterols.

A key study utilized a chemoproteomic approach to identify the cellular targets of this compound in HeLa cells. nih.govrsc.orgresearchgate.netrsc.org This involved the use of a biotin-tagged this compound derivative to "fish" for its binding partners within the cellular proteome. The captured proteins were then identified using nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS). rsc.org This investigation successfully identified Peroxiredoxin-1 (PRX-1), an antioxidant enzyme, as a primary interaction partner of this compound. nih.govrsc.orgresearchgate.net

Further in vivo experiments at the cellular level demonstrated that this compound protects PRX-1 from overoxidation in HeLa cells when exposed to oxidative stress induced by hydrogen peroxide (H2O2). mdpi.comrsc.org These findings were confirmed through immunoblotting analysis using an antibody specific for the oxidized form of PRX-1. rsc.org

Research on the related compound, theonellasterol, has involved in vivo studies in mouse models of cholestasis, a condition characterized by reduced bile flow. mdpi.comnih.govplos.org In these studies, theonellasterol was shown to attenuate liver injury. mdpi.comnih.gov The analytical methods employed in these preclinical studies included the measurement of serum alanine (B10760859) aminotransferase levels and histopathological analysis of liver tissue to assess the extent of necrosis. mdpi.comnih.gov Furthermore, gene expression analysis was conducted to investigate the effect of theonellasterol on genes involved in bile acid transport. mdpi.comnih.gov

The analytical challenges in preclinical studies of compounds like this compound include the need for sensitive and specific methods for their quantification in biological matrices such as plasma and tissues. mdpi.com Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are often employed for this purpose. mdpi.comeuropa.eu Additionally, the isolation and purification of these compounds from their natural source, the Theonella sponge, require sophisticated chromatographic techniques. mdpi.comnih.gov

Below are interactive data tables summarizing the experimental details from relevant studies.

Table 1: Chemoproteomic Identification of this compound's Cellular Target

ParameterDetailsReference
Compound This compound-Biotin Adduct rsc.org
Biological System HeLa Cell Lysate rsc.org
Analytical Method Affinity Purification, 12% SDS-PAGE rsc.org
Target Identification nano-LC-MS/MS rsc.org
Identified Target Peroxiredoxin-1 mdpi.comnih.govrsc.orgresearchgate.net

Table 2: In Vivo Cellular Study of this compound

ParameterDetailsReference
Compound This compound rsc.org
Cell Line HeLa Cells rsc.org
Treatment 100 µM this compound for 12h, followed by 100 µM H2O2 for 5 min rsc.org
Analytical Method Immunoblotting with anti-PRX-1SO3 antibody rsc.org
Finding This compound reduces the H2O2-induced overoxidation of Peroxiredoxin-1 mdpi.comrsc.org

Table 3: Preclinical Study of a Related Compound, Theonellasterol

ParameterDetailsReference
Compound Theonellasterol mdpi.comnih.gov
Animal Model Mice with bile duct ligation (model for cholestasis) mdpi.comnih.gov
Analytical Endpoints Serum alanine aminotransferase levels, Liver histopathology, Gene expression analysis mdpi.comnih.gov
Finding Theonellasterol attenuates liver injury and modulates the expression of genes involved in bile acid transport mdpi.comnih.gov

Future Research Directions and Pre Clinical Development Potential

Discovery of Novel Biological Targets and Signaling Pathways

The marine-derived steroid Theonellasterone has been identified as a modulator of key cellular signaling pathways, with initial studies highlighting its interaction with specific proteins. A significant breakthrough in understanding its mechanism of action came from a chemoproteomic approach that identified Peroxiredoxin-1 (PRDX1) as a primary binding partner. rsc.orgrsc.orgnih.gov PRDX1 is a crucial antioxidant enzyme involved in the cellular detoxification pathway by reducing hydrogen peroxide. rsc.orgrsc.orgnih.gov Research has shown that this compound protects PRDX1 from over-oxidation induced by oxidative stress, both in laboratory settings and in living cells. rsc.orgmdpi.comresearchgate.net This protective effect on PRDX1, an enzyme often implicated in cancer, suggests a potential therapeutic application for this compound as an anticancer agent. rsc.orgnih.gov

Beyond its interaction with PRDX1, this compound and its precursor, Theonellasterol, have been shown to modulate the activity of nuclear receptors, which are critical regulators of gene expression involved in development, homeostasis, and metabolism. mdpi.comlifechemicals.comwikipedia.org Specifically, these compounds have been found to act as antagonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism. rsc.orgmdpi.com Theonellasterol, for instance, directly inhibits the transactivation of FXR induced by chenodeoxycholic acid (CDCA). researchgate.net This antagonistic activity has demonstrated pharmacological potential in the treatment of cholestasis, a condition characterized by reduced bile flow. rsc.orgresearchgate.net Docking studies have suggested that despite structural differences from natural FXR ligands, Theonellasterol can effectively compete for binding within the receptor's ligand-binding domain. mdpi.com

Furthermore, related 4-exo-methylene sterols from the Theonella sponge have been identified as potent agonists of the Pregnane (B1235032) X Receptor (PXR), another nuclear receptor that governs the metabolism of foreign substances. mdpi.com The ability of these marine sterols to interact with multiple nuclear receptors highlights their potential as lead compounds for treating a range of metabolic and inflammatory diseases. mdpi.comlifechemicals.com

The signaling pathways affected by this compound are complex and interconnected. As a steroid hormone-like molecule, it can influence gene expression through its interaction with intracellular nuclear receptors. libretexts.orgwikipedia.org This process typically involves the hormone binding to the receptor, which then translocates to the nucleus and binds to specific DNA sequences known as hormone-response elements, thereby modulating gene transcription. libretexts.org Additionally, the interaction with PRDX1 points to an influence on redox signaling pathways, which are integral to cell growth, metabolism, and immune responses. nih.gov The activation of receptor tyrosine kinases (RTKs) by various growth factors can initiate signaling cascades, such as the Ras/MAPK pathway, which controls cell proliferation. lumenlearning.comnih.gov this compound's ability to modulate such pathways, either directly or indirectly, opens up avenues for future investigation into its role in cellular processes like proliferation, differentiation, and survival. nih.gov

Identified Biological Target Effect of this compound/Analogues Associated Signaling Pathway Potential Therapeutic Area
Peroxiredoxin-1 (PRDX1)Protects against oxidative stress-induced over-oxidation. rsc.orgmdpi.comresearchgate.netRedox Signaling nih.govCancer rsc.orgnih.gov
Farnesoid X Receptor (FXR)Antagonistic activity, inhibiting transactivation. rsc.orgmdpi.comresearchgate.netNuclear Receptor Signaling mdpi.comCholestatic Disorders rsc.orgmdpi.com
Pregnane X Receptor (PXR)Agonistic activity (by related sterols). mdpi.comNuclear Receptor Signaling mdpi.comMetabolic/Inflammatory Diseases mdpi.comlifechemicals.com

Optimization of this compound and its Analogues for Potency and Selectivity

The natural structure of this compound and its precursor, Theonellasterol, provides a unique chemical scaffold for the development of more potent and selective therapeutic agents. Semi-synthetic derivatives have been created to explore the structure-activity relationships (SAR) and to identify the key functional groups responsible for their biological effects. researchgate.net

Initial SAR studies on Theonellasterol, a novel FXR antagonist, have involved modifications at the C-3 hydroxyl group and the C-4 exocyclic methylene (B1212753) group. researchgate.net Pharmacological investigations revealed that oxidation at C-3 to form this compound, as well as the introduction of a hydroxyl group at C-4, preserves the ability to inhibit FXR transactivation. researchgate.net These findings suggest that the A-ring of the steroid is a critical region for interaction with the FXR ligand-binding domain. Docking analyses support this, indicating that the presence of functional groups on ring A that can form hydrogen bonds and π-interactions leads to a well-stabilized placement within the receptor. researchgate.net

Further modifications, such as the reduction of the C-4 methylene group in this compound to create diastereoisomers, have also been explored. researchgate.net The ability to generate a library of these analogues through simple chemical reactions allows for a systematic evaluation of how structural changes impact potency and selectivity towards different biological targets, including FXR and PRDX1. The goal of such lead optimization procedures is to identify new molecules with enhanced therapeutic properties. researchgate.net

The process of optimizing these marine natural products is guided by an integrated approach that combines chemical synthesis with computational tools like molecular docking and molecular dynamics. researchgate.net This allows for a deeper understanding of the molecular interactions between the compounds and their protein targets, facilitating the design of new analogues with improved efficacy. researchgate.net

Parent Compound Modification Site Modification Type Observed Effect on FXR Antagonism
TheonellasterolC-3Oxidation to ketone (forms this compound)Preserved activity researchgate.net
TheonellasterolC-4Introduction of a hydroxyl groupPreserved activity researchgate.net
This compoundC-4Reduction of methylene groupInvestigated for SAR researchgate.net

Investigation into this compound’s Role in Disease Models (Pre-clinical)

The promising in vitro activities of this compound and its analogues have prompted their evaluation in pre-clinical disease models, particularly for conditions where their identified biological targets play a significant role. The antagonistic effect of Theonellasterol on the Farnesoid X Receptor (FXR) has been investigated in a mouse model of obstructive cholestasis. researchgate.net This condition was induced by ligating the common bile duct, which leads to liver injury. researchgate.net

In this proof-of-concept study, treatment with Theonellasterol was shown to attenuate the liver injury caused by the bile duct ligation. researchgate.net The protective effect was evidenced by a reduction in the serum levels of alanine (B10760859) aminotransferase, a key marker of liver damage, and a decrease in the extent of liver necrosis observed through histopathology. mdpi.comresearchgate.net These findings demonstrate that in vivo antagonism of FXR is a viable therapeutic strategy and highlight the potential of Theonellasterol and related compounds as treatments for cholestatic liver diseases. mdpi.comresearchgate.net

Furthermore, the ability of this compound to protect Peroxiredoxin-1 (PRDX1) from oxidative stress suggests its potential utility in diseases characterized by high levels of oxidative damage, such as cancer and neurodegenerative diseases. nih.gov The observation that this compound protects PRDX1 in living cells provides a strong rationale for investigating its efficacy in animal models of these conditions. rsc.orgmdpi.com Future pre-clinical studies will be essential to explore the therapeutic potential of this compound in modulating PRDX1-mediated cellular protection against various oxidative stressors, which could establish its role as an anti-cancer agent. rsc.org

Biosynthetic Engineering for Enhanced Production in Heterologous Hosts

This compound and its related sterols are complex natural products isolated from marine sponges of the genus Theonella. rsc.org While these sponges are a rich source of bioactive secondary metabolites, their collection from the wild is often unsustainable and yields can be low. rsc.orgmdpi.com Therefore, a key area of future research is to develop alternative, sustainable methods for the production of these valuable compounds.

Biosynthetic engineering offers a promising solution by transferring the genetic machinery responsible for producing this compound into a more manageable host organism, such as bacteria or yeast. This process, known as heterologous expression, requires the identification and characterization of the complete biosynthetic gene cluster from the source organism. Understanding the enzymatic steps involved in the construction of the unique 4-methylene-24-ethylsteroid scaffold is the first critical step. rsc.org

Once the gene cluster is identified and cloned, it can be introduced into a suitable heterologous host. The host's metabolic pathways can then be engineered to provide the necessary precursor molecules and to optimize the expression of the biosynthetic enzymes. This approach not only allows for large-scale, controlled production of this compound but also opens up the possibility of generating novel analogues by manipulating the biosynthetic pathway, a field known as combinatorial biosynthesis.

Comprehensive Metabolomic Profiling of Theonella Species

Sponges of the genus Theonella are renowned for their remarkable chemical diversity, producing a wide array of secondary metabolites with significant biological activities. rsc.orgmdpi.com These metabolites belong to various chemical classes, including polyketides, peptides, alkaloids, and sterols. mdpi.com A comprehensive metabolomic profiling of different Theonella species is crucial for discovering new bioactive compounds and for understanding the chemical ecology of these organisms.

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with sophisticated data analysis methods, can provide a detailed snapshot of the metabolome of these sponges. This approach can lead to the identification of novel sterols related to this compound, potentially with different or enhanced biological activities.

Furthermore, metabolomic studies can shed light on the symbiotic relationships within the sponge holobiont. It is often the case that the true producers of these complex molecules are not the sponges themselves but rather their associated microorganisms. By comparing the metabolomes of different Theonella species and their microbial symbionts, it may be possible to pinpoint the origin of this compound and other important metabolites. This knowledge is invaluable for biosynthetic engineering efforts, as it identifies the correct organism from which to isolate the necessary genes.

Development of this compound as a Chemical Probe for Biological Systems

Beyond its direct therapeutic potential, this compound serves as a valuable chemical probe for exploring complex biological processes. rsc.org A chemical probe is a small molecule that can be used to modulate the function of a specific protein target, thereby allowing researchers to study the role of that target in cellular and physiological systems. rsc.org this compound's ability to interact with specific targets like PRDX1 and FXR makes it an excellent tool for chemical biology research. rsc.org

One powerful application of such probes is in chemical proteomics, a technique that uses an affinity-based approach to identify the full spectrum of proteins that a small molecule interacts with within a cell (the interactome). rsc.org This method was instrumental in the initial discovery of PRDX1 as the main target of this compound. rsc.orgrsc.orgnih.gov By immobilizing this compound on a solid support, it can be used as "bait" to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry. This can uncover previously unknown targets and shed more light on its mechanisms of action. rsc.org

Q & A

Q. What are the primary structural characteristics of Theonellasterone, and what analytical techniques are essential for its identification?

Q. What standardized protocols are recommended for isolating this compound from marine sponges?

Isolation involves solvent extraction (e.g., MeOH:CH₂Cl₂) followed by liquid-liquid partitioning. Column chromatography (silica gel, Sephadex LH-20) and reversed-phase HPLC are critical for purification. Yield optimization requires adjusting solvent gradients and monitoring fractions via TLC. Researchers should document solvent ratios, temperature, and pressure to ensure reproducibility. Known challenges include low natural abundance and matrix interference, necessitating tandem mass spectrometry for trace detection .

Q. Which in vitro assays are most reliable for evaluating this compound’s antifungal or anticancer activity?

Common assays include:

  • Antifungal : Broth microdilution (CLSI M27/M38 guidelines) against Candida spp., with MIC values calculated using Alamar Blue or resazurin staining.
  • Anticancer : Cell viability assays (MTT, SRB) in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ determination via nonlinear regression. Include positive controls (e.g., amphotericin B, doxorubicin) and validate results across ≥3 biological replicates. Note that cytotoxicity may vary due to cell line heterogeneity and culture conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in assay protocols, compound purity, or biological models. Methodological solutions include:

  • Standardization : Adopt OECD/ISO guidelines for assays, and report detailed conditions (e.g., incubation time, serum concentration).
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify trends.
  • Quality Control : Use orthogonal methods (e.g., LC-MS, NMR) to confirm compound identity and exclude degradation products. Cross-validate findings with genetic knockdown models (e.g., siRNA) to confirm target specificity .

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in cancer cells?

Mechanistic studies require multi-omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling or TMT multiplexing to track protein expression changes.
  • Metabolomics : LC-HRMS to map metabolic pathway disruptions (e.g., sphingolipid metabolism). Functional validation via CRISPR/Cas9 gene editing or pharmacological inhibitors (e.g., MAPK inhibitors) can confirm candidate targets. Ensure experimental controls account for off-target effects .

Q. What synthetic challenges arise in developing this compound analogs, and how can they be addressed methodologically?

Key challenges include stereochemical complexity and low yields in macrocyclization steps. Strategies:

  • Retrosynthetic Analysis : Fragment the molecule into manageable synthons (e.g., epoxy-diol precursors).
  • Catalysis : Use asymmetric catalysis (e.g., Shi epoxidation) to control stereocenters.
  • Computational Design : Molecular docking (AutoDock Vina) to predict bioactivity of analogs before synthesis. Characterize intermediates via ¹³C NMR and X-ray to avoid regioisomeric byproducts. Yield optimization may require microwave-assisted synthesis or flow chemistry .

Methodological Recommendations

  • Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration) in supplementary materials .
  • Ethical Compliance : For ecological studies, adhere to Nagoya Protocol guidelines for marine sample collection .
  • Data Transparency : Share raw spectral data and crystal structure files via repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.